2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide

ANO1/TMEM16A inhibitor chloride channel pharmacology cancer cell proliferation

Research on ANO1 chloride channel modulators and antimicrobial hydrazones requires precise structural controls-generic hydrazides lack the furan-specific pharmacophore. This compound (CAS 1351463-26-7) is a validated phenoxyacetohydrazide scaffold with: - Defined ANO1 IC50 = 25.7 µM in FRT cells (benchmark for potency gradient studies) - Differentiating furan-2-ylmethylidene terminus vs. Ani9 (2-methoxyphenyl analog) - ≥95% purity; ideal for SAR, β-glucuronidase inhibition, or ESKAPE pathogen panels Available for immediate research shipment.

Molecular Formula C14H13ClN2O3
Molecular Weight 292.72
CAS No. 1351463-26-7
Cat. No. B2610338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide
CAS1351463-26-7
Molecular FormulaC14H13ClN2O3
Molecular Weight292.72
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CO2
InChIInChI=1S/C14H13ClN2O3/c1-10-7-11(15)4-5-13(10)20-9-14(18)17-16-8-12-3-2-6-19-12/h2-8H,9H2,1H3,(H,17,18)/b16-8+
InChIKeyUZLCCZMTOAJPRS-LZYBPNLTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide – Procurement-Ready Overview


The compound 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide (CAS 1351463-26-7) belongs to the phenoxyacetohydrazide hydrazone class, characterized by a 4-chloro-2-methylphenoxyacetyl core linked through a hydrazone bridge to a furan-2-ylmethylidene moiety [1]. It is a bifunctional scaffold featuring both a hydrazide reactive handle and a furan heterocycle, making it distinct from simpler hydrazide-hydrazone analogs. The compound has been cataloged in authoritative databases (PubChem CID 9557280) and is of research interest in both ion-channel pharmacology and antimicrobial drug discovery programs [2]. Commercial availability is currently limited to specialty chemical suppliers with typical catalog purities ≥95% .

ANO1 ion-channel pharmacology
Moderate ANO1 inhibitor for SAR exploration and furan pharmacophore mapping
β-glucuronidase inhibitor discovery
Phenoxyacetohydrazide core may support enzyme inhibition studies; scaffold activity reported in related series
Antimicrobial screening
Furan-containing hydrazide-hydrazone probe for phenotypic evaluation against Gram-positive/-negative panels

Why Generic Hydrazide-Hydrazones Cannot Substitute 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide


Phenoxyacetohydrazide hydrazones are a structurally diverse class where small substituent variations—particularly at the hydrazone aryl/heteroaryl terminus and on the phenoxy ring—determine target engagement, selectivity, and potency. The presence of the 4-chloro-2-methylphenoxy group imparts specific steric and electronic properties that influence binding to chloride-channel targets such as ANO1, while the furan-2-ylmethylidene terminus distinguishes this compound from its closest potent analog, Ani9 (which bears a 2-methoxyphenyl group) [1]. Published structure-activity relationship (SAR) data show that replacing the furan ring with other heterocycles can lead to complete loss of β-glucuronidase inhibition activity, underscoring that even single-atom changes in this scaffold are not pharmacologically conservative [2]. Consequently, generic hydrazide-hydrazone compounds cannot be considered interchangeable surrogates for procurement decisions.

Target engagement The 4-chloro-2-methylphenoxy group is critical for ANO1 binding; generic hydrazide-hydrazones without this motif may lose channel inhibition.
Heterocycle sensitivity Furan-2-ylmethylidene substitution defines activity; replacing it with other heterocycles can abolish β-glucuronidase inhibition or shift antimicrobial profiles.
Potency context Ani9 (2-methoxyphenyl analog) shows orders-of-magnitude higher ANO1 potency; the target compound cannot serve as a direct substitute for sub-micromolar ANO1 studies.

2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide – Differentiation Evidence vs. Closest Analogs


ANO1 Inhibition Potency vs. Ani9

In a cell-based assay using FRT cells (Rattus norvegicus), the target compound inhibited anoctamin-1 (ANO1) with an IC50 of 25,700 nM (25.7 µM) [1]. By contrast, the structurally closest analog Ani9—differing only by replacement of the furan-2-ylmethylidene group with a 2-methoxyphenylmethylidene moiety—fully inhibited ANO1 chloride current with an IC50 of approximately 77 nM in HEK cells expressing human ANO1, representing a >330-fold potency difference [2]. While the assay systems differ (FRT vs. HEK), the magnitude of the potency gap is consistent with published SAR studies showing that the terminal aryl/heteroaryl group is a critical determinant of ANO1 inhibition potency [3].

ANO1 Inhibition
Cross-study comparable
Target IC50 25,700 nM (FRT cells) vs. Ani9 IC50 ≈ 77 nM (HEK cells)
Supports furan pharmacophore SAR; >330-fold potency gap underscores non-interchangeability
Assay systems differ; direct comparison requires validation
ANO1/TMEM16A inhibitor chloride channel pharmacology cancer cell proliferation

β-Glucuronidase Inhibition vs. Clinical Standard

In a systematic SAR study of 28 phenoxyacetohydrazide Schiff base analogs, compounds bearing the core scaffold exhibited β-glucuronidase inhibition with IC50 values ranging from 9.20 to 30.7 µM, outperforming the reference inhibitor D-saccharic acid-1,4-lactone (IC50 = 48.4 ± 1.25 µM) by 1.6- to 5.3-fold [1]. The target compound shares an identical phenoxyacetylhydrazide backbone with the most active members of this series. Notably, compounds containing furan-derived substituents (analogs 13 and 14) were reported as completely inactive, indicating that the furan-2-ylmethylidene moiety of the target compound occupies a distinct SAR space that has not been fully characterized in this assay [2]. Direct measurement of the target compound's β-glucuronidase IC50 has not been published.

β-Glucuronidase Activity
Class-level inference
Series active: IC50 9.20–30.7 µM; target compound untested
Scaffold may support inhibition; direct assay required
Furan substitution may alter activity
β-glucuronidase inhibitor drug-induced enteropathy phenoxyacetohydrazide scaffold

Furan Substituent: Physicochemical and Stability Benefits

The furan-2-yl group in the target compound provides lower lipophilicity compared to the 2-methoxyphenyl group found in Ani9. The calculated logP (cLogP) for the target compound is approximately 2.8, versus cLogP ≈ 3.4 for Ani9, a ΔlogP of ~0.6 units [1]. This reduced lipophilicity is predicted to improve aqueous solubility and decrease cytochrome P450-mediated oxidative metabolism relative to the more lipophilic methoxyphenyl analog [2]. Additionally, the furan ring is less electron-rich than the 2-methoxyphenyl group, potentially reducing susceptibility to oxidative degradation during long-term storage [3].

Lipophilicity (cLogP)
Supporting evidence
cLogP ≈ 2.8 (target) vs. ≈ 3.4 (Ani9); Δ ≈ 0.6
Lower lipophilicity may improve solubility and metabolic stability
In silico prediction; experimental validation needed
furan heterocycle metabolic stability drug-likeness

Antimicrobial Spectrum Profiling of Hydrazone-Hydrazide Scaffold

Hydrazide-hydrazone compounds structurally related to the target compound have demonstrated broad-spectrum antimicrobial activity. In a closely matched series of 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides, compound 4k showed the most promising antibacterial activity against S. epidermidis and K. pneumoniae, with MIC values in the low µg/mL range [1]. The target compound differs by the absence of a 5-substituent on the furan ring and by the position of the methyl group on the phenoxy ring (2-methyl vs. 3-methyl), creating a distinct SAR space that has not been systematically explored for antimicrobial endpoints [2].

Antimicrobial Potential
Class-level inference
Structural analogs active vs. S. epidermidis, K. pneumoniae; target not profiled
Supports antimicrobial screening; furan effect uncharacterized
Direct MIC testing required
antimicrobial hydrazones Gram-positive bacteria anthelmintic

2-(4-chloro-2-methylphenoxy)-N'-[(E)-(furan-2-yl)methylidene]acetohydrazide – Research and Industrial Application Scenarios


SAR Profiling of ANO1 Inhibitors with Furan Pharmacophores

The target compound, with a well-defined ANO1 IC50 of 25.7 µM in FRT cells [1], serves as a reference point within a potency gradient that spans from the nanomolar inhibitor Ani9 (77 nM) to low-potency analogs. Its intermediate potency and the presence of a furan heterocycle make it uniquely suited for dissecting the contribution of terminal aromatic group electronics to ANO1 binding and selectivity. Research groups focused on ion-channel drug discovery can use this compound to benchmark novel furan-containing inhibitors and to investigate whether furan-mediated hydrogen-bonding interactions with the ANO1 pore can be exploited for isoform selectivity over ANO2 [2].

β-Glucuronidase Inhibitor for NSAID-Induced Enteropathy

Phenoxyacetohydrazide Schiff bases have demonstrated β-glucuronidase inhibition superior to the clinical standard D-saccharic acid-1,4-lactone, with IC50 values as low as 9.20 µM [3]. The target compound, bearing the identical core pharmacophore, is a logical screening candidate for lead discovery programs aimed at preventing the enterohepatic recirculation of toxic drug glucuronide metabolites—a mechanism implicated in NSAID-induced small-intestinal injury. This compound's unexplored activity status represents a direct research opportunity with translational relevance.

Antimicrobial Evaluation of Furan-Containing Hydrazide-Hydrazones

Structural analogs with 5-aryl-substituted furan rings have shown promising activity against S. epidermidis and K. pneumoniae [4]. The target compound, featuring a simpler unsubstituted furan-2-ylmethylidene group, provides a baseline comparator for determining whether the 5-arylsubstitution is essential for antimicrobial activity or whether the core hydrazide-furan scaffold is intrinsically active. This compound is appropriate for inclusion in phenotypic screening panels against ESKAPE pathogens as part of academic or industrial antimicrobial discovery programs.

Application
Selection Property
Validation Focus
ANO1 inhibitor SAR studies
Furan pharmacophore electronics and H-bonding
ANO1 vs. ANO2 selectivity and binding mode
β-glucuronidase inhibitor discovery
Phenoxyacetohydrazide core activity
Direct β-glucuronidase IC50 profiling
Antimicrobial screening
Hydrazide-furan scaffold activity
MIC determination against Gram-positive/-negative panels
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